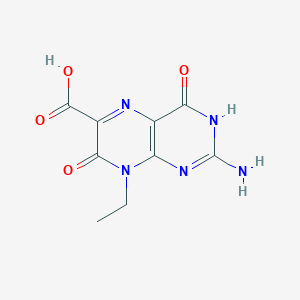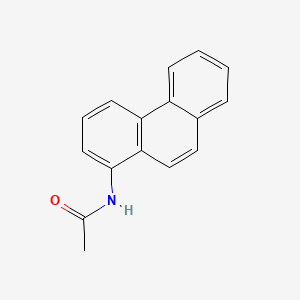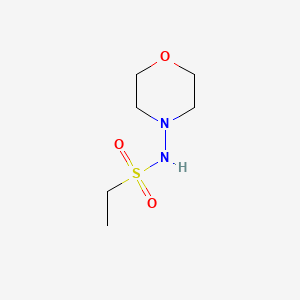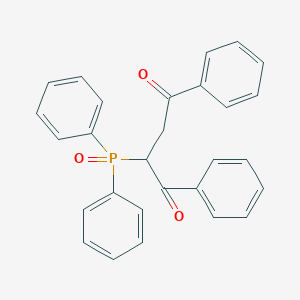
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- is an organic compound with a complex structure that includes both phosphinyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- typically involves a multi-step process. One common method is the catalytic aldol condensation between an alkyl glyoxal and an α-hydroxy ketone . This reaction requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Diacetyl (Butane-2,3-dione): A vicinal diketone with a buttery flavor, used in food flavoring.
1,4-Butanediol: A high-quality intermediate used in producing plastics, solvents, and elastic fibers.
Uniqueness
1,4-Butanedione, 2-(diphenylphosphinyl)-1,4-diphenyl- is unique due to its specific structure, which includes both phosphinyl and phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
5952-39-6 |
|---|---|
Fórmula molecular |
C28H23O3P |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C28H23O3P/c29-26(22-13-5-1-6-14-22)21-27(28(30)23-15-7-2-8-16-23)32(31,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,27H,21H2 |
Clave InChI |
WHHFYZFBPGDREO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




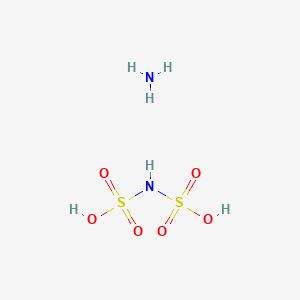
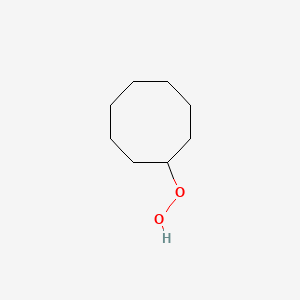
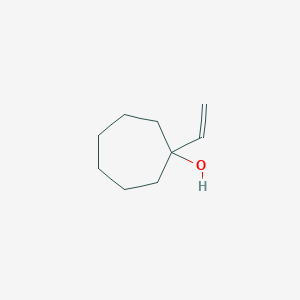

![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
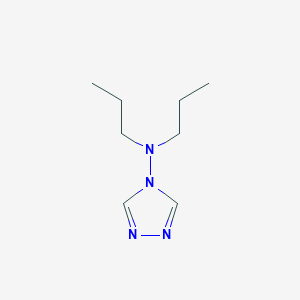
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)

![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
